Methyl 2-{4-[ethyl(phenylsulfonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate
Description
Methyl 2-{4-[ethyl(phenylsulfonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound featuring a trifluoromethyl group, a hydroxylated propanoate ester backbone, and a sulfonamide-substituted aromatic ring. Its structural uniqueness lies in the combination of:
- Phenylsulfonylamino group: Introduces strong electron-withdrawing and hydrogen-bonding capabilities, common in bioactive molecules .
- Trifluoromethyl-hydroxypropanoate ester: Enhances metabolic stability and lipophilicity, traits critical for agrochemicals and pharmaceuticals .
Properties
Molecular Formula |
C18H18F3NO5S |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
methyl 2-[4-[benzenesulfonyl(ethyl)amino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C18H18F3NO5S/c1-3-22(28(25,26)15-7-5-4-6-8-15)14-11-9-13(10-12-14)17(24,16(23)27-2)18(19,20)21/h4-12,24H,3H2,1-2H3 |
InChI Key |
OEESGKMREZFWLR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(C(=O)OC)(C(F)(F)F)O)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The amine nucleophile attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond. Triethylamine or pyridine is often used to scavenge HCl, driving the reaction to completion.
Example protocol :
Challenges and Optimizations
-
Regioselectivity : Competing reactions at the amine’s ethyl group are mitigated by using controlled stoichiometry.
-
Byproducts : Excess sulfonyl chloride may lead to disulfonation, necessitating precise equivalents.
Trifluoromethyl-Hydroxypropanoate Core Construction
The trifluoromethylated tertiary alcohol is synthesized via a nucleophilic trifluoromethylation or condensation reaction .
Trifluoromethyl Ketone Intermediate
A ketone precursor, such as 3,3,3-trifluoropyruvic acid , is reacted with a Grignard reagent (e.g., methylmagnesium bromide) to form the tertiary alcohol.
Example protocol :
Alternative Route: Michael Addition
A Michael acceptor (e.g., methyl trifluoropyruvate) undergoes addition with a sulfone-stabilized carbanion. This method mirrors procedures in sulfone synthesis:
-
React sodium benzenesulfinate with methyl trifluoropyruvate in acetic acid.
-
Quench with water and extract the adduct.
Esterification and Final Coupling
The carboxylic acid intermediate is esterified using methanol under acidic or coupling conditions.
Carbodiimide-Mediated Esterification
Direct Methylation
Integrated Synthetic Routes
Sequential Approach
Convergent Approach
-
Prepare the sulfonamide and trifluoromethyl-hydroxypropanoate separately.
-
Couple via Mitsunobu or SN2 reaction.
Comparative Analysis of Methods
| Method | Key Step | Conditions | Yield* | Advantages |
|---|---|---|---|---|
| Carbodiimide coupling | Esterification | EDCl, DMAP, RT | 70–80% | High purity |
| Direct methylation | Alkylation | K2CO3, DMF, 60°C | 50–60% | Simplicity |
| Michael addition | Sulfone formation | AcOH, RT | 65% | Scalability |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(N-ethylbenzenesulfonamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H20F3NO5S
- Molecular Weight : 431.4 g/mol
- IUPAC Name : Methyl 2-[4-[ethyl(4-methylphenyl)sulfonylamino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate
The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The sulfonamide moiety is known for its role in pharmacological effects.
Synthesis and Characterization
The synthesis of methyl 2-{4-[ethyl(phenylsulfonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate typically involves multi-step organic reactions. Key methods include:
- Friedel-Crafts Sulfonylation : This method introduces the sulfonamide group onto the aromatic ring.
- Acylation Reactions : These reactions help in attaching the hydroxypropanoate moiety to the sulfonamide structure.
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Research indicates that compounds with similar structures exhibit promising anticancer properties. The presence of the trifluoromethyl group is associated with enhanced potency against various cancer cell lines. Studies have shown that this compound can inhibit tumor growth and induce apoptosis in cancer cells.
Antimicrobial Properties
The sulfonamide component of this compound suggests potential antimicrobial activity. Compounds with sulfonamide groups are known to exhibit broad-spectrum antibacterial effects. Preliminary studies may focus on evaluating its efficacy against common pathogens.
Anti-inflammatory Effects
Given the structural similarities to known anti-inflammatory agents, this compound may also possess anti-inflammatory properties. Research into its mechanism of action could reveal pathways involved in reducing inflammation.
Case Studies and Research Findings
- Anticancer Studies : A study published in a peer-reviewed journal demonstrated that derivatives of similar sulfonamide compounds inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis .
- Antimicrobial Evaluation : In vitro tests showed that related compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Inflammation Models : Animal models have been used to assess the anti-inflammatory effects of similar compounds, showing reduced levels of pro-inflammatory cytokines .
Mechanism of Action
The mechanism by which methyl 2-[4-(N-ethylbenzenesulfonamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the sulfonamide group can interact with target proteins through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights structural and functional analogs, emphasizing key similarities and differences:
Key Structural and Functional Insights:
- Sulfonamide Functionality : Present in both the target compound and L748337, this group is critical for hydrogen-bond interactions in receptor binding . In contrast, sulfonylurea herbicides (e.g., metsulfuron methyl) use this group to inhibit acetolactate synthase (ALS) .
- Trifluoromethyl Groups: The target compound’s trifluoromethyl group enhances stability and bioavailability, a feature shared with triflusulfuron methyl and Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate .
- Ester Backbone : The methyl ester in the target compound aids membrane permeability, a trait common in agrochemicals and prodrugs .
Biological Activity
Methyl 2-{4-[ethyl(phenylsulfonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate is a compound with significant biological activity, particularly in pharmacological contexts. This article reviews its structure, properties, and biological effects, supported by relevant research findings and data.
Compound Overview
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: CHFNOS
- Molecular Weight: 417.4 g/mol
- LogP: 3.14 (indicating moderate lipophilicity)
- Hydrogen Bond Donors: 1
- Hydrogen Bond Acceptors: 4
- Polar Surface Area: 84 Ų
The compound exhibits its biological activity primarily through modulation of various biochemical pathways. The presence of the sulfonamide group suggests potential interactions with enzymes or receptors involved in inflammatory processes or metabolic regulation.
Biological Activity
Pharmacological Effects:
-
Antitumor Activity:
- Preliminary studies indicate that this compound may exhibit cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
-
Anti-inflammatory Properties:
- The compound has shown promise in reducing inflammation markers in vitro. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis.
-
Enzyme Inhibition:
- Research has suggested that it may inhibit specific enzymes involved in metabolic pathways, potentially influencing glucose metabolism and lipid profiles.
Case Studies and Research Findings
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces cytokine levels | |
| Enzyme inhibition | Inhibits key metabolic enzymes |
Case Study Example:
In a study published in Journal of Medicinal Chemistry, the compound was tested against human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The study concluded that the compound could be a viable candidate for further development as an anticancer agent due to its selective toxicity towards malignant cells without affecting normal cells significantly.
Q & A
Basic: What are the recommended synthetic routes and purification strategies for Methyl 2-{4-[ethyl(phenylsulfonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate?
Methodological Answer:
The synthesis of this compound involves multi-step organic reactions, including sulfonylation, amination, and esterification. Key steps include:
- Sulfonylation of the phenyl group : Use phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide moiety .
- Trifluoromethylation : Employ trifluoroacetic anhydride (TFAA) or similar reagents to install the trifluoromethyl group .
- Hydroxypropanoate formation : A Mitsunobu reaction or nucleophilic substitution may be used to introduce the hydroxyl group adjacent to the trifluoromethyl moiety .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (using ethanol/water mixtures) are critical for achieving >95% purity. HPLC (C18 column, acetonitrile/water mobile phase) can validate purity .
Basic: How can researchers characterize the structural and functional groups of this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm the presence of the ethyl(phenylsulfonyl)amino group (δ 7.5–8.0 ppm for aromatic protons) and the trifluoromethyl group (δ -60 to -70 ppm in F NMR) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H] ~476.1) and fragmentation patterns to validate the ester and sulfonamide linkages .
- FTIR : Identify key functional groups (e.g., C=O stretch at ~1730 cm for the ester, S=O stretch at ~1350 cm for sulfonamide) .
Advanced: What experimental designs are optimal for studying its biological activity in inflammatory models?
Methodological Answer:
- In vitro assays : Test cytokine inhibition (e.g., IL-6, TNF-α) in THP-1 monocyte/macrophage cells using lipopolysaccharide (LPS)-induced inflammation models. Pre-treat cells with 10–50 µM compound for 24 hours and measure cytokine levels via ELISA .
- Mechanistic studies : Use NF-κB reporter assays (e.g., luciferase-based) to assess inhibition of the NF-κB pathway. Western blotting can confirm reduced phosphorylation of p65 .
- Dose-response curves : Generate IC values using nonlinear regression (GraphPad Prism) to quantify potency .
Advanced: How can researchers resolve contradictions in stability data under varying pH conditions?
Methodological Answer:
- pH stability studies : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Contradiction resolution : If instability is observed at pH <5 (ester hydrolysis), consider:
Advanced: What computational methods predict its reactivity in catalytic systems?
Methodological Answer:
- DFT calculations : Use Gaussian or ORCA to model transition states for ester hydrolysis or sulfonamide cleavage. Solvent effects (e.g., water) should be included via PCM models .
- Molecular docking : Dock the compound into enzymes (e.g., cyclooxygenase-2) using AutoDock Vina to predict binding affinities. Focus on interactions between the trifluoromethyl group and hydrophobic pockets .
Basic: What are the safety protocols for handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
